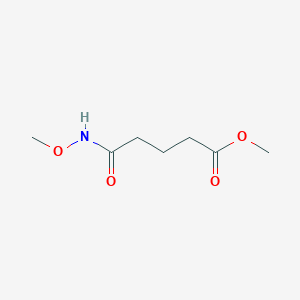

Methyl 4-(methoxycarbamoyl)butanoate

Description

Methyl 4-(methoxycarbamoyl)butanoate is a methyl ester derivative of butanoic acid featuring a methoxycarbamoyl (-O-C(=O)-NH-OCH₃) functional group at the 4-position. While direct data on this compound is absent in the provided evidence, its structural analogs (Table 1) and their properties allow for informed comparisons. Applications may include pharmaceutical intermediates or agrochemical precursors due to its hybrid ester-carbamate functionality.

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

methyl 5-(methoxyamino)-5-oxopentanoate |

InChI |

InChI=1S/C7H13NO4/c1-11-7(10)5-3-4-6(9)8-12-2/h3-5H2,1-2H3,(H,8,9) |

InChI Key |

JJSFRGUDIVYNMB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(=O)NOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 4-(Methoxycarbamoyl)butanoate and Analogs

*Hypothesized values based on structural analogs.

†Calculated from standard atomic weights.

‡Experimental HRMS value .

Key Comparative Insights:

Functional Group Reactivity: The methoxycarbamoyl group in the target compound contrasts with the hydroxyimino group (), which exhibits tautomerism and metal-binding properties. The hydroxyimino group’s N-OH moiety is redox-active, whereas methoxycarbamoyl’s carbamate linkage (-O-CO-NH-OCH₃) may confer stability against hydrolysis . Aminooxy derivatives are widely used in bioconjugation due to their reactivity with carbonyl groups .

Solubility and Formulation: Sodium 4-(methylcarbamoyl)butanoate () demonstrates enhanced water solubility due to its ionic carboxylate group, making it suitable for injectable formulations. In contrast, the target compound’s ester and carbamate groups may limit solubility to organic solvents like DMF or THF .

Synthetic Utility: Ethyl 4-bromo-2-methylbutanoate () serves as a versatile electrophile in SN2 reactions or Suzuki couplings. The bromo group’s leaving ability contrasts with the methoxycarbamoyl group, which may participate in urea/thiourea syntheses via carbamate activation . The purine-containing analog () highlights how ester-linked bioactive moieties can enable prodrug strategies.

Synthesis Methods: The synthesis of Ethyl 4-(4-methoxyphenyl)...butanoate () involves acyl chloride coupling in DMF with triethylamine, followed by chromatography. This method could be adapted for the target compound by substituting the acyl chloride with a methoxycarbamoyl precursor .

Q & A

Q. Optimization Tips :

- Maintain anhydrous conditions to prevent hydrolysis of the ester or carbamoyl groups.

- Control temperature (0–5°C during coupling steps to minimize side reactions).

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Q. Reference Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 6h | 70–85% |

| Carbamoylation | EDCI, HOBt, DMF, RT, 12h | 60–75% |

Analogous methods for similar esters (e.g., methyl benzoate derivatives) are described in coupling reactions .

Basic: Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

Primary Techniques :

-

¹H/¹³C NMR :

- Key Signals :

-

Ester methyl group: δ ~3.6–3.8 ppm (singlet, 3H).

-

Methoxycarbamoyl N–CH₃: δ ~3.0–3.2 ppm (singlet).

-

Carbamoyl carbonyl: δ ~165–170 ppm in ¹³C NMR.

-

LC-MS :

-

FT-IR :

- Ester C=O stretch: ~1720–1740 cm⁻¹.

- Carbamoyl N–H (if present): ~3300 cm⁻¹.

Validation : Cross-check with databases (PubChem, Reaxys) and synthetic intermediates .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or LC-MS fragmentation patterns) for derivatives of this compound?

Methodological Answer :

Stepwise Resolution :

Purity Check : Perform HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.

Solvent/Isomer Effects :

- Test in alternate solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or tautomerization.

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Computational Validation :

- Compare experimental NMR shifts with DFT-calculated values (Gaussian/B3LYP/6-31G*).

Isotopic Labeling :

Case Example : A ¹H NMR singlet at δ 3.3 ppm (initially misassigned as N–CH₃) was corrected via HSQC to a solvent impurity.

Advanced: What strategies are recommended for elucidating reaction mechanisms involving the methoxycarbamoyl group under nucleophilic or electrophilic conditions?

Methodological Answer :

Mechanistic Probes :

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

Trapping Intermediates :

- Use TEMPO or other radical scavengers to detect radical pathways.

- Employ ESI-MS to capture transient intermediates (e.g., acyloxycarbamoyl ions).

Stereochemical Analysis :

- Monitor retention/inversion of configuration via chiral HPLC or polarimetry.

Example : In hydrolysis studies, pH-dependent LC-MS data revealed a tetrahedral intermediate, supporting a nucleophilic acyl substitution mechanism .

Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer :

SAR Workflow :

Variable Substituents : Synthesize analogs with modifications to:

- The ester group (e.g., ethyl, tert-butyl).

- The carbamoyl moiety (e.g., ethoxy, benzyloxy).

Biological Assays :

- Screen for enzyme inhibition (e.g., esterases, proteases) using fluorescence-based assays.

- Measure IC₅₀ values and correlate with substituent electronic parameters (Hammett σ).

Computational Modeling :

- Perform molecular docking (AutoDock, Schrödinger) to predict binding modes.

- Use QSAR models to link structural descriptors (logP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.